molecular formula C23H28N2O5S2 B2671295 Ethyl 2-[(4-tert-butylbenzoyl)carbamothioylamino]-4-methyl-5-propanoyloxythiophene-3-carboxylate CAS No. 398999-08-1

Ethyl 2-[(4-tert-butylbenzoyl)carbamothioylamino]-4-methyl-5-propanoyloxythiophene-3-carboxylate

Cat. No. B2671295
CAS RN: 398999-08-1
M. Wt: 476.61
InChI Key: XJURZEAOCQKGKB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by its linear formula. For Ethyl 2-[(4-tert-butylbenzoyl)carbamothioylamino]-4-methyl-5-propanoyloxythiophene-3-carboxylate, the linear formula is C20H23NO3 . This indicates that the compound contains 20 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .

Scientific Research Applications

Anti-Doping Control in Recombinant Erythropoietin (rHuEPO)

Climate Change Adaptation Solutions

Agrochemical Applications

Future Directions

The future directions for the study and application of Ethyl 2-[(4-tert-butylbenzoyl)carbamothioylamino]-4-methyl-5-propanoyloxythiophene-3-carboxylate are not clear due to the limited information available. It could potentially be used in various fields such as pharmaceuticals, materials science, or chemical synthesis, depending on its properties and interactions .

properties

IUPAC Name

ethyl 2-[(4-tert-butylbenzoyl)carbamothioylamino]-4-methyl-5-propanoyloxythiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5S2/c1-7-16(26)30-21-13(3)17(20(28)29-8-2)19(32-21)25-22(31)24-18(27)14-9-11-15(12-10-14)23(4,5)6/h9-12H,7-8H2,1-6H3,(H2,24,25,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJURZEAOCQKGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=C(C(=C(S1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)(C)C)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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